2-(2,4-dichlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Beschreibung
This purine derivative features a 2,4-dichlorophenyl substituent at position 2 and a 4-ethoxyphenyl group at position 8. The dichlorophenyl moiety introduces strong electron-withdrawing effects, while the ethoxy group provides electron-donating properties. Its molecular formula is C₂₀H₁₅Cl₂N₅O₃, with a calculated molecular weight of 444.27 g/mol. The compound’s synthesis likely involves multi-step reactions, including thiourea formation and S-alkylation, as seen in analogous purine derivatives .
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O3/c1-2-30-12-6-4-11(5-7-12)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)13-8-3-10(21)9-14(13)22/h3-9H,2H2,1H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLUXDWWDCRFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(2,4-Dichlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. This compound, often referenced by its CAS number 898422-29-2, is part of a larger class of compounds known for their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 435.4 g/mol. The structure includes a purine base with substituted phenyl groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₅ |
| Molecular Weight | 421.413 g/mol |
| CAS Number | 898422-29-2 |
Anticancer Activity
Research has indicated that 2-(2,4-dichlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses have demonstrated increased rates of apoptosis in treated MCF-7 breast cancer cells, suggesting a dose-dependent response .
- Case Studies : In a recent study involving tumor-bearing mice, administration of the compound resulted in a notable reduction in tumor size compared to control groups. The study reported a decrease in tumor growth rates by approximately 50% at optimal dosages .
- Cytotoxicity Profiles : The IC50 values for various cancer cell lines were determined, revealing an IC50 of 25.72 ± 3.95 μM for MCF cell lines. This indicates considerable potency against these cancer types .
Additional Biological Activities
Beyond its anticancer effects, preliminary studies suggest potential anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition assays indicated an IC50 value of approximately 3.11 ± 0.41 μM for COX-2, suggesting significant anti-inflammatory potential .
- Antimicrobial Properties : Limited studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains, although further research is required to substantiate these findings.
Research Findings and Future Directions
The current body of research highlights the therapeutic potential of 2-(2,4-dichlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in oncology and possibly other therapeutic areas:
- Ongoing Studies : Further investigations are underway to explore the full spectrum of biological activities and to elucidate the precise mechanisms through which this compound exerts its effects.
- Potential Modifications : Structural modifications may enhance the efficacy and selectivity of this compound against specific cancer types or other diseases.
- Clinical Trials : Future clinical trials will be essential to validate preclinical findings and assess safety profiles in human populations.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and similar purine-6-carboxamide derivatives:
| Compound Structure | Substituent (Position 2) | Substituent (Position 9) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | 2,4-Dichlorophenyl | 4-Ethoxyphenyl | C₂₀H₁₅Cl₂N₅O₃ | 444.27 | High lipophilicity due to Cl; ethoxy enhances solubility. |
| 2-(2,4-Dichlorophenyl)-9-(4-Fluorophenyl)-... | 2,4-Dichlorophenyl | 4-Fluorophenyl | C₁₉H₁₂Cl₂FN₅O₂ | 444.23 (estimated) | Fluorine’s electron-withdrawing effect may improve metabolic stability. |
| 9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl)-... | 4-Fluorophenyl | 2-Ethoxyphenyl | C₂₀H₁₆FN₅O₃ | 393.37 | Ortho-ethoxy increases steric hindrance; lower molecular weight. |
| 2-Methyl-9-(4-Methylphenyl)-... | Methyl | 4-Methylphenyl | C₁₄H₁₃N₅O₂ | 283.29 | Reduced steric bulk; higher solubility but lower binding affinity. |
| 2-(2,4-Dimethoxyphenyl)-9-(2-Fluorophenyl)-... | 2,4-Dimethoxyphenyl | 2-Fluorophenyl | C₂₀H₁₆FN₅O₄ | 425.37 | Methoxy groups enhance solubility; para-fluoro improves target interaction. |
Electronic and Steric Effects
- The 4-ethoxyphenyl group at position 9 introduces moderate electron-donating properties, balancing solubility and membrane permeability .
- Fluorophenyl Analogs : Substituting ethoxy with fluorine (e.g., compound) reduces steric bulk but increases polarity, which may alter binding kinetics. Fluorine’s electronegativity can strengthen hydrogen bonding in target proteins .
- Methyl Groups : ’s methyl-substituted derivative exhibits lower molecular weight and reduced lipophilicity, favoring aqueous solubility but possibly diminishing receptor affinity .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
